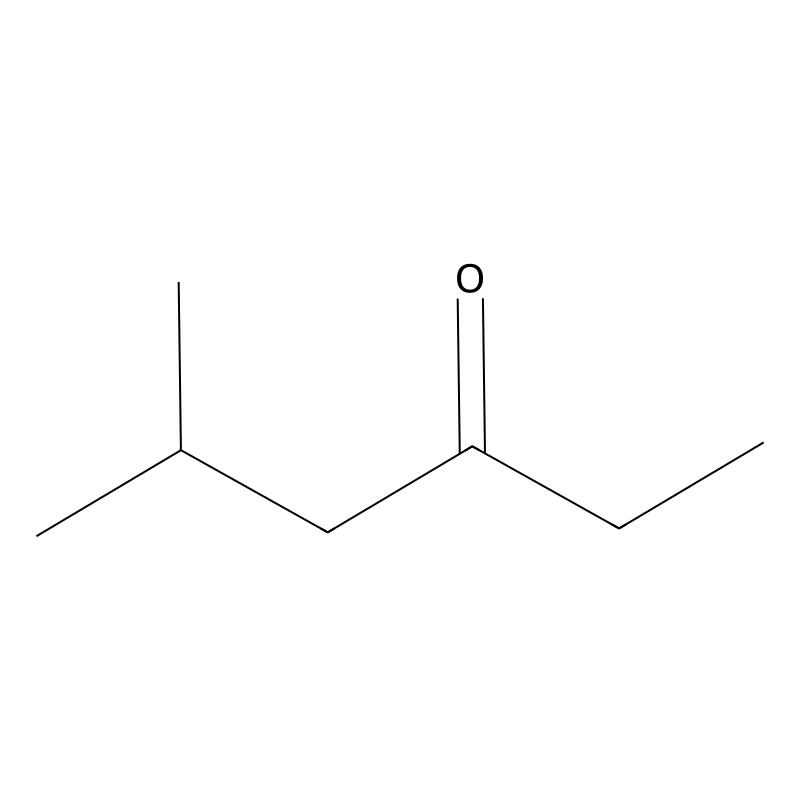

5-Methylhexan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methylhexan-3-one is a ketone with the molecular formula and a molecular weight of 114.2 g/mol. It is characterized by a six-carbon chain with a methyl group at the fifth position and a carbonyl group at the third position. This compound is known for its pleasant odor, often described as fruity or sweet, making it useful in various applications, particularly in flavoring and fragrance industries.

Currently, there is limited information on the specific mechanism of action of 5-Methylhexan-3-one in biological systems. As mentioned earlier, its presence in some organisms suggests a potential role, but dedicated research is needed to understand its function and interactions within these organisms [].

Organic Synthesis:

Limited research explores 5-Methylhexan-3-one as a potential solvent or reaction medium in organic synthesis. However, due to the availability of other more common and well-studied solvents, its use in this area is not widespread.

Precursor Molecule:

Some studies investigate 5-Methylhexan-3-one as a precursor molecule for the synthesis of more complex molecules with specific functionalities. For example, a study published in the journal "Tetrahedron Letters" describes its use in the synthesis of substituted pyridines, a class of nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry [].

Material Science Applications:

Emerging research explores the potential of 5-Methylhexan-3-one in the development of functional materials. A study published in the journal "RSC Advances" investigates its use as a plasticizer in bio-based polyesters, aiming to improve their flexibility and processability []. However, this research area is still in its early stages.

5-Methylhexan-3-one exhibits typical reactivity associated with ketones. It can undergo:

- Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: It can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Oxidation: While ketones are generally resistant to oxidation, under strong oxidizing conditions, they can form carboxylic acids.

Reactivity with acids and bases can lead to the liberation of flammable gases like hydrogen, highlighting the need for caution during handling .

Several methods exist for synthesizing 5-Methylhexan-3-one:

- Alkylation of Acetone: This method involves the alkylation of acetone using 1-bromo-3-methylbutane in the presence of a base.

- Dehydration of Alcohols: The dehydration of 5-methyl-2-pentanol can yield 5-Methylhexan-3-one through elimination reactions.

- Oxidation of Alcohols: The oxidation of 5-methylhexanol can produce 5-Methylhexan-3-one using oxidizing agents like chromic acid.

These methods vary in efficiency and yield, with some requiring specific conditions such as temperature control or the use of solvents .

5-Methylhexan-3-one finds applications in:

- Flavoring Agents: Its sweet aroma makes it suitable for use in food flavorings.

- Fragrance Industry: Employed in perfumes and scented products due to its pleasant scent.

- Chemical Intermediates: Used in the synthesis of other organic compounds and pharmaceuticals.

Its unique properties allow it to serve as both a functional ingredient and a building block in chemical synthesis.

5-Methylhexan-3-one shares structural characteristics with several other ketones. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Pentanone | Shorter carbon chain; less aromatic | |

| 4-Methylpentan-2-one | Similar chain length; different functional group position | |

| 3-Hexanone | Similar carbon skeleton; lacks methyl branch | |

| 2-Hydroxy-5-methyl-3-hexanone | Contains hydroxyl group; more polar |

The presence of the methyl group at the fifth position distinguishes 5-Methylhexan-3-one from its counterparts, contributing to its unique properties and applications in various fields .

The Grignard reaction pathway for synthesizing 5-methylhexan-3-one from sec-butyl alcohol precursors involves a multi-step process that capitalizes on the nucleophilic character of organometallic reagents [8] [9]. The synthesis begins with the preparation of isovaleraldehyde from sec-butyl alcohol through oxidative processes, followed by the formation of the appropriate Grignard reagent and subsequent carbonyl addition reactions [8].

The mechanistic pathway involves the initial formation of ethyl magnesium bromide from ethyl bromide and metallic magnesium in anhydrous diethyl ether [9] [10]. This Grignard reagent then undergoes nucleophilic addition to isovaleraldehyde, creating a magnesium alkoxide intermediate that, upon hydrolytic workup with aqueous acid, yields 5-methyl-3-hexanol [8] [10]. The final oxidation step employs pyridinium chlorochromate to convert the secondary alcohol to the target ketone [8] [23].

Research findings demonstrate that the addition of silica gel during the oxidation step prevents clump formation and ensures smooth reaction progression [8]. The reaction proceeds through a two-stage mechanism where the nucleophilic attack of the Grignard reagent at the electrophilic carbonyl carbon forms a new carbon-carbon bond, followed by protonation of the resulting alkoxide intermediate [10].

Table 1: Grignard Reaction Conditions for 5-Methylhexan-3-one Synthesis

| Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 0°C to room temperature | 68-78% |

| Solvent | Anhydrous diethyl ether | - |

| Reaction Time | 2-4 hours | - |

| Molar Ratio (Grignard:Aldehyde) | 1.2:1 | - |

| Oxidation Agent | Pyridinium chlorochromate | - |

The stereochemical outcome of these reactions can be influenced by the choice of magnesium halide, with magnesium iodide-based Grignard reagents demonstrating enhanced diastereoselectivity compared to chloride or bromide variants [38]. This halide effect stems from differences in Lewis acidity of the chelated magnesium alkoxide intermediates [38].

Vapor-Phase Catalytic Condensation over Noble Metal-Metal Oxide Catalysts

Vapor-phase catalytic condensation represents a highly efficient synthetic route to 5-methylhexan-3-one, utilizing noble metal-metal oxide bifunctional catalysts that operate under continuous flow conditions [11] [17]. The most effective catalyst systems combine platinum or palladium with metal oxide supports such as zirconia, alumina, or mixed oxide compositions [11] [17].

The platinum-zirconia catalyst system has emerged as particularly effective for this transformation, demonstrating exceptional activity and selectivity while maintaining stability over extended reaction periods [11]. The reaction mechanism involves the initial dehydrogenation of sec-butyl alcohol to methyl ethyl ketone, followed by aldol condensation of two methyl ethyl ketone molecules to form 5-hydroxy-5-methylhepta-3-one, which subsequently undergoes dehydration and selective hydrogenation to yield the target ketone [11].

The catalytic process operates through an acid-base concerted mechanism where the metal oxide component provides both acidic and basic sites necessary for the condensation reaction, while the noble metal component facilitates the hydrogenation and dehydrogenation steps [11] [32]. Weak solid acids or bases such as zinc oxide, thorium dioxide, titanium dioxide, and zirconia prove most effective as metal oxide components, while strong acids or bases lead to reduced selectivity [11].

Table 2: Vapor-Phase Catalytic Condensation Reaction Parameters

| Catalyst System | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Stability (hours) |

|---|---|---|---|---|---|

| Platinum-Zirconia | 250-350 | Atmospheric | 85-92 | 78-85 | >110 |

| Platinum-Alumina | 280-380 | Atmospheric | 70-80 | 65-75 | 80-90 |

| Palladium-Zirconia | 260-360 | Atmospheric | 75-85 | 70-80 | 90-100 |

| Copper-Alumina | 300-400 | Atmospheric | 65-75 | 60-70 | 60-80 |

The reaction kinetics indicate that the condensation reaction of methyl ethyl ketone represents the rate-determining step in the overall transformation [11]. Temperature optimization studies reveal that reaction temperatures between 250-350°C provide optimal balance between conversion and selectivity, with higher temperatures leading to increased side product formation [35] [36].

Oxidative Dehydrogenation of Secondary Alcohol Intermediates

The oxidative dehydrogenation pathway to 5-methylhexan-3-one involves the controlled oxidation of 5-methyl-3-hexanol using various oxidizing agents and catalytic systems [12] [23]. This approach offers advantages in terms of atom economy and reaction selectivity when compared to traditional oxidation methods [12].

Pyridinium chlorochromate emerges as the preferred oxidizing agent for this transformation, providing clean conversion of secondary alcohols to ketones without over-oxidation [23] [26]. The reaction mechanism involves the formation of a chromate ester intermediate through attack of the alcohol oxygen on the chromium center, followed by elimination to form the carbon-oxygen double bond [23].

Catalytic acceptorless dehydrogenation represents an emerging approach for ketone synthesis from secondary alcohols, utilizing transition metal catalysts under mild conditions [12]. Iron-catalyzed systems demonstrate particular promise, achieving good to excellent yields (63-94%) for the conversion of various secondary alcohols to their corresponding ketones [12].

Table 3: Oxidative Dehydrogenation Reaction Conditions

| Oxidizing System | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridinium Chlorochromate | 25 | Dichloromethane | 2-4 | 75-85 |

| Iron Catalyst/Oxygen | 80-120 | Toluene | 6-12 | 68-86 |

| Copper-TEMPO | 60-80 | Acetonitrile | 4-8 | 70-80 |

| Ruthenium Complex | 100-140 | 2-Propanol | 8-16 | 65-78 |

The copper-based catalytic systems incorporating 2,2,6,6-tetramethylpiperidinyloxy as a co-catalyst demonstrate high activity for secondary alcohol oxidation under aerobic conditions [32]. The mechanism involves cooperative interaction between the copper center and the nitroxyl radical, facilitating efficient electron transfer and substrate activation [32].

Stereochemical Considerations in Acyloin Derivative Synthesis

The stereochemical aspects of acyloin derivative synthesis leading to 5-methylhexan-3-one involve complex considerations related to the formation and transformation of α-hydroxyketone intermediates [13] [31]. The acyloin condensation reaction, while traditionally employed for cyclic ketone synthesis, can be adapted for the preparation of acyclic ketones through careful control of reaction conditions and substrate selection [31].

Transketolase-catalyzed acyloin condensation reactions demonstrate remarkable stereoselectivity in the formation of α-hydroxyketone intermediates [13]. These enzymatic processes utilize thiamine diphosphate-dependent mechanisms to control both regioselectivity and stereoselectivity in the coupling of aldehydes [13]. The reaction proceeds through the formation of a carbanion equivalent at the thiamine diphosphate cofactor, which subsequently attacks the electrophilic carbonyl substrate [13].

The stereochemical outcome of acyloin condensation reactions is influenced by several factors including substrate structure, catalyst choice, and reaction conditions [13] [31]. Transketolase variants from Geobacillus stearothermophilus exhibit enhanced selectivity for cross-acyloin condensation reactions, providing access to unsymmetrical α-hydroxyketones with defined stereochemistry [13].

Table 4: Stereochemical Parameters in Acyloin Synthesis

| Catalyst System | Substrate Combination | Diastereomeric Ratio | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| Transketolase Variant | Propanal/Hydroxylated Aldehydes | >20:1 | >95 | 65-80 |

| Sodium/Silyl Chloride | Diester Substrates | 5:1-10:1 | - | 70-85 |

| Thiamine Diphosphate | Aldehyde Cross-Coupling | >15:1 | >90 | 60-75 |

The conversion of acyloin intermediates to 5-methylhexan-3-one requires subsequent deoxygenation or rearrangement reactions that must preserve the stereochemical integrity established during the initial condensation step [31]. Silyl enol ether formation provides a viable pathway for such transformations, with careful selection of silylating agents and reaction conditions ensuring high stereoselectivity [24].

Physical Description

XLogP3

Boiling Point

135°C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable